molecular formula C9H11N3O B12814109 (R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol

(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B12814109
M. Wt: 177.20 g/mol
InChI Key: ZLKMHBJACFTDJS-LURJTMIESA-N
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Description

®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is a chiral compound featuring an amino group, a benzimidazole ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride as a reducing agent under mild conditions . Another approach includes the use of catalytic hydrogenation in the presence of palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel ligands and catalysts .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways. It has shown promise in modulating the activity of certain enzymes involved in metabolic processes .

Medicine

In medicinal chemistry, ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is explored for its potential therapeutic applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of optoelectronic materials and nonlinear optical materials. Its unique structural properties make it suitable for applications in advanced material science .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of both the amino group and the benzimidazole ring enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-amino-2-(1H-benzimidazol-2-yl)ethanol

InChI

InChI=1S/C9H11N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h1-4,6,13H,5,10H2,(H,11,12)/t6-/m0/s1

InChI Key

ZLKMHBJACFTDJS-LURJTMIESA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)[C@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CO)N

Origin of Product

United States

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